molecular formula C20H13Cl2FN2O2 B12456468 2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide

2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide

Cat. No.: B12456468
M. Wt: 403.2 g/mol
InChI Key: FWXKJGUBFCKTOW-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-[3-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro and fluorobenzamido groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-[3-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3-(4-fluorobenzamido)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-[3-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-DICHLORO-N-[3-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[3-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-Dichloro-N-(2-fluorophenyl)benzamide

Uniqueness

2,5-DICHLORO-N-[3-(4-FLUOROBENZAMIDO)PHENYL]BENZAMIDE is unique due to the presence of both dichloro and fluorobenzamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and unique reactivity in chemical synthesis .

Properties

Molecular Formula

C20H13Cl2FN2O2

Molecular Weight

403.2 g/mol

IUPAC Name

2,5-dichloro-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H13Cl2FN2O2/c21-13-6-9-18(22)17(10-13)20(27)25-16-3-1-2-15(11-16)24-19(26)12-4-7-14(23)8-5-12/h1-11H,(H,24,26)(H,25,27)

InChI Key

FWXKJGUBFCKTOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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